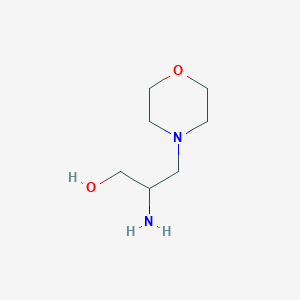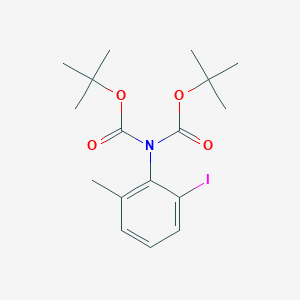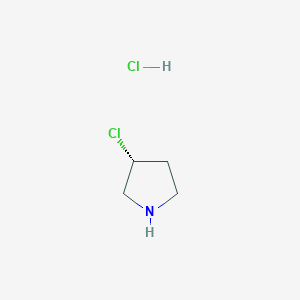![molecular formula C21H23N3O5 B2805359 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea CAS No. 891113-38-5](/img/structure/B2805359.png)
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a dihydrobenzo[b][1,4]dioxin ring, a pyrrolidinone ring, and a urea linkage . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The dihydrobenzo[b][1,4]dioxin ring is a heterocyclic ring with two oxygen atoms, which could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups . For example, the urea linkage could potentially hydrolyze under acidic or basic conditions to form an amine and a carbamate .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the dihydrobenzo[b][1,4]dioxin ring could potentially make the compound more lipophilic, which could influence its solubility and other properties .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
A study demonstrated the synthesis of disubstituted 1,2,3-triazoles utilizing the Huisgen cycloaddition reaction, where compounds structurally related to the chemical showed potent inhibitory effects against caspase-3, an enzyme pivotal in apoptosis. The triazoles exhibited competitive inhibitory mechanisms, highlighting their potential in therapeutic applications targeting enzyme modulation (Yang Jiang & Trond Vidar Hansen, 2011).
Antimicrobial Activities
Another research focus has been on the synthesis of derivatives with a core structure similar to 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea, assessing their antimicrobial efficacy. These studies have led to the creation of compounds with notable antimicrobial properties against various Gram-positive and Gram-negative bacteria, indicating their potential utility in developing new antimicrobial agents (Pratibha Sharma, Shikha Sharma, & N. Rane, 2004).
Neuropharmacology
Research into orexin receptors, which play a role in feeding, arousal, stress, and substance abuse, has identified compounds with a related chemical structure as potential therapeutic agents. These compounds were evaluated for their effects on compulsive food consumption, suggesting their application in treating binge eating and possibly other compulsive eating disorders (L. Piccoli et al., 2012).
Organic Electronics
In the field of organic electronics, studies on the molecular design of dihydrobenzodioxin phenanthroimidazole derivatives have been conducted for their application in non-doped blue organic light-emitting devices. These investigations reveal how the structural components related to this compound contribute to efficient device performance through mechanisms like triplet-triplet annihilation, emphasizing the material's promise in electronic and photonic applications (J. Jayabharathi, R. Ramya, V. Thanikachalam, & P. Nethaji, 2018).
Anticancer Research
Compounds incorporating the dihydrobenzo[d][1,4]dioxin moiety have been synthesized and evaluated for their anticancer activities. Studies have shown these compounds possess the potential to inhibit cancer cell proliferation, offering insights into novel chemotherapeutic agents with reduced toxicity and enhanced efficacy against various cancer types (Xiao-Xiao Xie et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-2-27-17-6-3-14(4-7-17)22-21(26)23-15-11-20(25)24(13-15)16-5-8-18-19(12-16)29-10-9-28-18/h3-8,12,15H,2,9-11,13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTMTFCCAWLTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



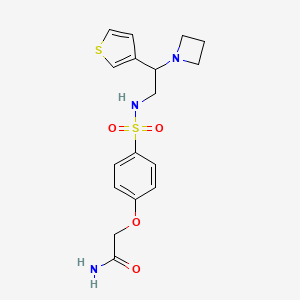
![4-tert-butyl-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2805285.png)
![5-(2,4-dimethoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2805286.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2805287.png)
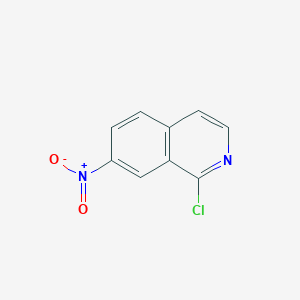

![N-[3-[3-(3,4-dimethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2805292.png)
